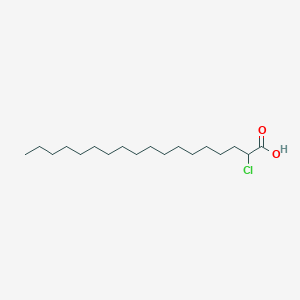

2-Chlorooctadecanoic acid

Descripción general

Descripción

El ácido esteárico 2-cloro, también conocido como ácido 2-clorooctadecanoico, es un derivado clorado del ácido esteárico. Es un ácido graso de cadena larga con la fórmula molecular C18H35ClO2.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido esteárico 2-cloro se puede sintetizar mediante la cloración del ácido esteárico. El proceso generalmente implica la reacción del ácido esteárico con cloruro de tionilo o tricloruro de fósforo en condiciones controladas. La reacción se lleva a cabo en un disolvente inerte como el diclorometano, y la temperatura se mantiene alrededor de 0-5 °C para evitar reacciones secundarias .

Métodos de producción industrial: En un entorno industrial, la producción de ácido esteárico 2-cloro implica procesos de cloración a gran escala. El ácido esteárico se purifica primero y luego se somete a cloración utilizando gas cloro en presencia de un catalizador. La reacción se lleva a cabo en un reactor de flujo continuo para asegurar una cloración uniforme y un alto rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido esteárico 2-cloro experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de cloro se puede sustituir por otros nucleófilos como los iones hidróxido, lo que lleva a la formación de ácido esteárico hidroxilado.

Reacciones de oxidación: El compuesto se puede oxidar para formar ácidos grasos clorados con estados de oxidación más altos.

Reacciones de reducción: El átomo de cloro se puede reducir para formar ácido esteárico

Reactivos y condiciones comunes:

Sustitución: Hidróxido de sodio en solución acuosa a temperaturas elevadas.

Oxidación: Permanganato de potasio en medio ácido o neutro.

Reducción: Gas hidrógeno en presencia de un catalizador de paladio

Principales productos formados:

- Ácido esteárico hidroxilado

- Ácidos grasos clorados

- Ácido esteárico

Aplicaciones Científicas De Investigación

Biological Research Applications

2-Chlorooctadecanoic acid plays a significant role in the study of lipid metabolism and inflammatory processes. It is primarily formed through the reaction of hypochlorous acid with fatty acids and has been implicated in various pathophysiological conditions.

Key Findings:

- Inflammation and Immune Response: this compound accumulates in activated human neutrophils and monocytes, indicating its potential role as a biomarker for inflammation. It has been shown to induce cyclooxygenase-2 (COX-2) expression in human coronary artery endothelial cells, which is crucial for inflammatory responses .

- Cardiovascular Diseases: Elevated levels of this compound have been observed in atherosclerotic lesions and infarcted myocardium. Its presence correlates with leukocyte-mediated injury, suggesting it may serve as a mediator in cardiovascular diseases .

Table 1: Biological Effects of this compound

Analytical Chemistry Applications

The analysis of chlorinated fatty acids like this compound is critical for understanding their biological roles. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to quantify these compounds in biological samples.

Analytical Techniques:

- Liquid Chromatography-Mass Spectrometry (LC-MS): This method is utilized for the quantification of this compound and its metabolites, providing insights into their metabolic pathways .

- Gas Chromatography-Mass Spectrometry (GC-MS): Used for analyzing the oxidation products of chlorinated lipids, including 2-chlorohexadecanal, which can be converted into derivatives for enhanced detection sensitivity .

Table 2: Analytical Methods for this compound

| Method | Application | Reference |

|---|---|---|

| LC-MS | Quantification of chlorinated fatty acids | |

| GC-MS | Analysis of oxidation products |

Industrial Applications

Beyond biological research, this compound has potential applications in industrial processes, particularly in mineral processing.

Case Study: Flotation Separation

- A recent study demonstrated the use of a combination of 2-chloro-9-octadecenoic acid (a related compound) as a collector in the selective flotation separation of apatite from dolomite and calcite. This method enhances the efficiency of mineral extraction processes .

Table 3: Industrial Applications of Chlorinated Fatty Acids

Mecanismo De Acción

El mecanismo de acción del ácido esteárico 2-cloro implica su interacción con las membranas celulares y las enzimas. Se sabe que se acumula en monocitos y neutrófilos humanos primarios, donde induce la liberación de ADN de los neutrófilos. Este proceso está mediado por la producción de especies reactivas de oxígeno y estrés del retículo endoplásmico . El compuesto también afecta el metabolismo de los lípidos al interactuar con las enzimas involucradas en la síntesis y degradación de los ácidos grasos .

Compuestos similares:

Ácido esteárico: Un ácido graso no clorado con una longitud de cadena similar pero que carece del átomo de cloro.

Ácido esteárico 2-bromo: Un derivado bromado del ácido esteárico con propiedades químicas similares.

Ácido esteárico 2-yodo: Un derivado yodado con reactividad similar pero diferente átomo de halógeno

Singularidad: El ácido esteárico 2-cloro es único debido a la presencia del átomo de cloro, que imparte una reactividad química y una actividad biológica distintas. El átomo de cloro hace que el compuesto sea más reactivo en reacciones de sustitución y reducción en comparación con su contraparte no halogenada, el ácido esteárico .

Comparación Con Compuestos Similares

Stearic Acid: A non-chlorinated fatty acid with similar chain length but lacking the chlorine atom.

2-bromo Stearic Acid: A brominated derivative of stearic acid with similar chemical properties.

2-iodo Stearic Acid: An iodinated derivative with similar reactivity but different halogen atom

Uniqueness: 2-chloro Stearic Acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. The chlorine atom makes the compound more reactive in substitution and reduction reactions compared to its non-halogenated counterpart, stearic acid .

Actividad Biológica

2-Chlorooctadecanoic acid (2-ClOA) is a chlorinated fatty acid that has garnered attention for its potential biological activities, particularly in the context of inflammation, cell stress, and apoptosis. This article synthesizes current research findings on the biological activity of 2-ClOA, highlighting its mechanisms of action, effects on cellular processes, and implications for health.

Chemical Structure and Properties

This compound is a chlorinated derivative of octadecanoic acid (stearic acid), characterized by the presence of a chlorine atom at the second carbon position. This modification alters its physicochemical properties, influencing its interaction with biological membranes and cellular components.

Research indicates that 2-ClOA exerts its biological effects primarily through the following mechanisms:

- Endoplasmic Reticulum (ER) Stress : 2-ClOA induces ER stress in various cell types. It has been shown to activate the unfolded protein response (UPR), leading to increased expression of chaperones like BiP (GRP78) and pro-apoptotic factors such as CHOP. This response is critical for maintaining cellular homeostasis under stress conditions but can lead to apoptosis if unresolved .

- Mitochondrial Dysfunction : The compound has been linked to mitochondrial depolarization, which disrupts mitochondrial function and contributes to cell death pathways. Studies demonstrate that exposure to 2-ClOA results in altered mitochondrial membrane potential and activation of caspases involved in apoptosis .

- Inflammatory Response : 2-ClOA is implicated in promoting endothelial dysfunction through increased expression of adhesion molecules and permeability changes in endothelial cells. This effect is mediated by myeloperoxidase-derived chlorinated lipids that enhance leukocyte adhesion and promote inflammatory responses .

Biological Activity Summary

The biological activities associated with this compound can be summarized as follows:

Case Studies

-

Sepsis-Associated Acute Respiratory Distress Syndrome (ARDS) :

A study highlighted elevated levels of 2-ClFA (including 2-ClOA) in patients with sepsis-associated ARDS. The findings suggest that these chlorinated fatty acids contribute to pulmonary endothelial injury, correlating with clinical markers of inflammation and injury . -

In Vitro Studies on Endothelial Cells :

Experiments using human brain microvascular endothelial cells demonstrated that treatment with 2-ClOA led to significant increases in early apoptotic cells and altered mitochondrial function. These changes were associated with increased expression of inflammatory mediators, indicating a potential role in neuroinflammatory conditions .

Implications for Health

The biological activity of this compound underscores its potential role in various pathological conditions, particularly those involving inflammation and oxidative stress. Its ability to induce ER stress and mitochondrial dysfunction suggests that it may contribute to the progression of diseases such as ARDS, cardiovascular diseases, and neurodegenerative disorders.

Propiedades

IUPAC Name |

2-chlorooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17H,2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNLLSNNESIVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00516737 | |

| Record name | 2-Chlorooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56279-49-3 | |

| Record name | 2-Chlorooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.